

The Shikimate Pathway's Crucial Contribution to Phenazine Biosynthesis: A Technical Guide

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Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably by species of the genus *Pseudomonas*. These secondary metabolites are recognized for their broad-spectrum antibiotic, antitumor, and antiviral activities, making them attractive targets for drug development. The biosynthesis of the core phenazine structure is intrinsically linked to primary metabolism, specifically branching from the shikimate pathway. This guide provides an in-depth technical overview of this critical metabolic juncture, detailing the enzymatic link, regulatory mechanisms, and experimental methodologies used to study this fascinating intersection of bacterial physiology.

The Shikimate Pathway: An Overview

The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.^[1] This seven-step pathway converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the final product of the pathway and a key branch-point intermediate.^[2]

The overall transformation is as follows:

Phosphoenolpyruvate + Erythrose 4-phosphate → Chorismate

Chorismate serves as the precursor for the three aromatic amino acids and a variety of other essential molecules. The distribution of chorismate between these competing pathways is tightly regulated to meet the metabolic demands of the cell.[3]

Phenazine Biosynthesis: The Core Pathway

The biosynthesis of the foundational phenazine compound, phenazine-1-carboxylic acid (PCA), begins with the conversion of chorismate. A set of core enzymes, encoded by the *phz* operon (typically *phzA-G*), catalyzes the multi-step conversion of two molecules of a chorismate-derived precursor into the tricyclic phenazine scaffold.[4] From PCA, a variety of phenazine derivatives, such as pyocyanin, can be synthesized through the action of modifying enzymes.[5]

The Enzymatic Link: Chorismate to Phenazine Precursor

The critical link between the shikimate pathway and phenazine biosynthesis is the enzymatic conversion of chorismate into 2-amino-2-desoxyisochorismate (ADIC). This reaction is the first committed step in the phenazine biosynthetic pathway.[6]

PhzE: The Gateway Enzyme

This pivotal reaction is catalyzed by the enzyme 2-amino-2-desoxyisochorismate synthase, commonly known as PhzE. PhzE is a chorismate-utilizing enzyme that has structural and sequence homology to other enzymes in its class, such as anthranilate synthase and isochorismate synthase.[7] PhzE catalyzes the S_N2 nucleophilic substitution of ammonia at the C2 position of chorismate.[7] The ammonia is typically supplied by the hydrolysis of glutamine, a reaction catalyzed by a glutamine amidotransferase domain within the PhzE enzyme.[7]



Subsequent Steps in Phenazine Core Synthesis

Following the formation of ADIC by PhzE, a series of enzymatic reactions catalyzed by other Phz proteins leads to the formation of the phenazine ring structure. Notably, PhzD, an isochorismatase, hydrolyzes ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[8]

Subsequently, PhzF catalyzes the isomerization of DHHA. Two molecules of the resulting product are then condensed to form the initial phenazine scaffold.[8]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of PhzE from *Pseudomonas aeruginosa* PAO1 have been determined, providing insight into the efficiency of the initial step of phenazine biosynthesis.

Enzyme	Substrate	$K_m (\mu M)$	$k_{cat} (s^{-1})$	Reference
			$k_{cat} (s^{-1})$	
PhzE	Chorismate	20 ± 4	2.2 ± 0.2	[7]
PhzE	L-glutamine	$11,000 \pm 1,000$	2.2 ± 0.2	[7]
PhzE	Mg 2 + 2+	294 ± 22	-	[7]

Metabolic Flux

While precise quantitative data on the flux distribution of chorismate between the aromatic amino acid and phenazine biosynthetic pathways is still an active area of research, studies have shown that in phenazine-overproducing strains of *Pseudomonas chlororaphis*, there is a substantial rerouting of central carbon metabolism towards the shikimate pathway.[9] This is achieved through the upregulation of genes encoding enzymes of the shikimate pathway.[9] ¹³C-metabolic flux analysis has been a key technique in demonstrating this metabolic reconfiguration.[9]

Condition	Pathway	Relative Flux Change	Reference
PCN-overproducing <i>P. chlororaphis</i>	Shikimate Pathway	Increased	[9]
PCN-overproducing <i>P. chlororaphis</i>	Glyoxylate Shunt	Activated	[9]
PCN-overproducing <i>P. chlororaphis</i>	Pentose Phosphate Pathway	Activated	[9]

Regulatory Mechanisms

The metabolic branch point at chorismate is subject to complex regulation to ensure a balanced supply of precursors for both primary and secondary metabolism.

Regulation of the Shikimate Pathway

The primary control point of the shikimate pathway is the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS). In many bacteria, DHS is subject to feedback inhibition by the aromatic amino acids.[10] However, in some phenazine-producing pseudomonads, the DHS isozyme associated with phenazine biosynthesis (encoded by *phzC*) appears to be less sensitive to feedback inhibition by aromatic amino acids, which may allow for a greater flux of carbon towards phenazine production.[5]

Regulation of the *phz* Operon

The expression of the *phz* operon is tightly controlled by a complex regulatory network, which includes:

- **Quorum Sensing:** In many *Pseudomonas* species, phenazine production is regulated by cell-density dependent signaling systems, such as the *las* and *rhl* systems in *P. aeruginosa*. [11]
- **Two-Component Systems:** Environmental signals are often transduced through two-component regulatory systems that can modulate the expression of the *phz* operon. [5]

- Cross-Regulation: In *P. aeruginosa*, which possesses two homologous phz operons (phz1 and phz2), there exists a complex cross-regulation between them to maintain a homeostatic balance of phenazine biosynthesis.[\[12\]](#)

While the influence of quorum sensing and other global regulators is well-documented, the direct transcriptional regulation of the phz operon by intermediates of the shikimate pathway or aromatic amino acids is less clear and remains an area for further investigation.

Experimental Protocols

PhzE (Aminodeoxychorismate Synthase) Enzyme Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of PhzE. The assay couples the production of glutamate to the oxidation of NADH via glutamate dehydrogenase.

Principle:

PhzE: Chorismate + L-Glutamine → ADIC + L-Glutamate
Glutamate Dehydrogenase: L-Glutamate + NAD

++

+ H₂O ⇌ α-Ketoglutarate + NADH + NH₄⁺

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.

Reagents:

- Tris-HCl buffer (50 mM, pH 7.8)
- Chorismate stock solution (10 mM)
- L-Glutamine stock solution (100 mM)
- MgCl₂ stock solution (100 mM)
- NADH stock solution (10 mM)

- α -Ketoglutarate stock solution (100 mM)
- Glutamate dehydrogenase (GDH) solution (10 units/mL)
- Purified PhzE enzyme

Procedure:

- Prepare a reaction mixture in a quartz cuvette containing:
 - Tris-HCl buffer
 - MgCl_2 (final concentration 1 mM)
 - NADH (final concentration 0.2 mM)
 - α -Ketoglutarate (final concentration 5 mM)
 - GDH (1 unit)
 - L-Glutamine (varied concentrations for K_m determination)
- Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
- Initiate the reaction by adding a known amount of purified PhzE enzyme.
- Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
- To determine the K_m for chorismate, keep the concentration of L-glutamine saturating and vary the concentration of chorismate.
- Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ϵ for NADH at 340 nm is 6220 M

-1-1

cm

-1-1

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- Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .

Metabolic Flux Analysis using ^{13}C -Labeling

This protocol provides a general workflow for conducting a ^{13}C -based metabolic flux analysis (MFA) to quantify the carbon flux distribution between the shikimate and phenazine pathways.

Principle:

Cells are grown on a ^{13}C -labeled carbon source (e.g., [1,2-

^{13}C

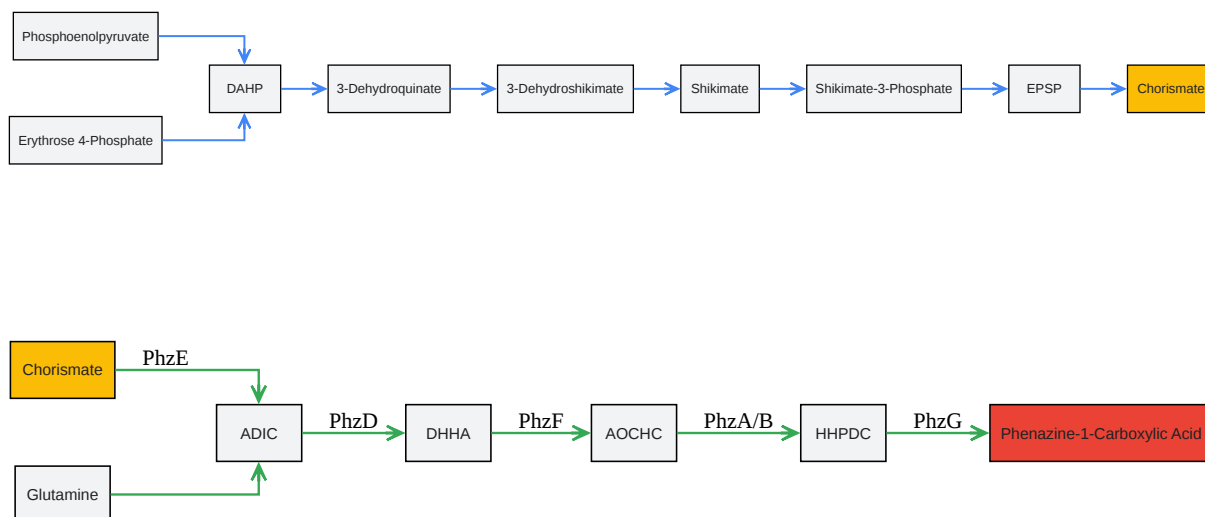
C]glucose). The distribution of the ^{13}C label into proteinogenic amino acids and phenazine precursors is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR). This labeling information is then used in a computational model to estimate the intracellular metabolic fluxes.[2]

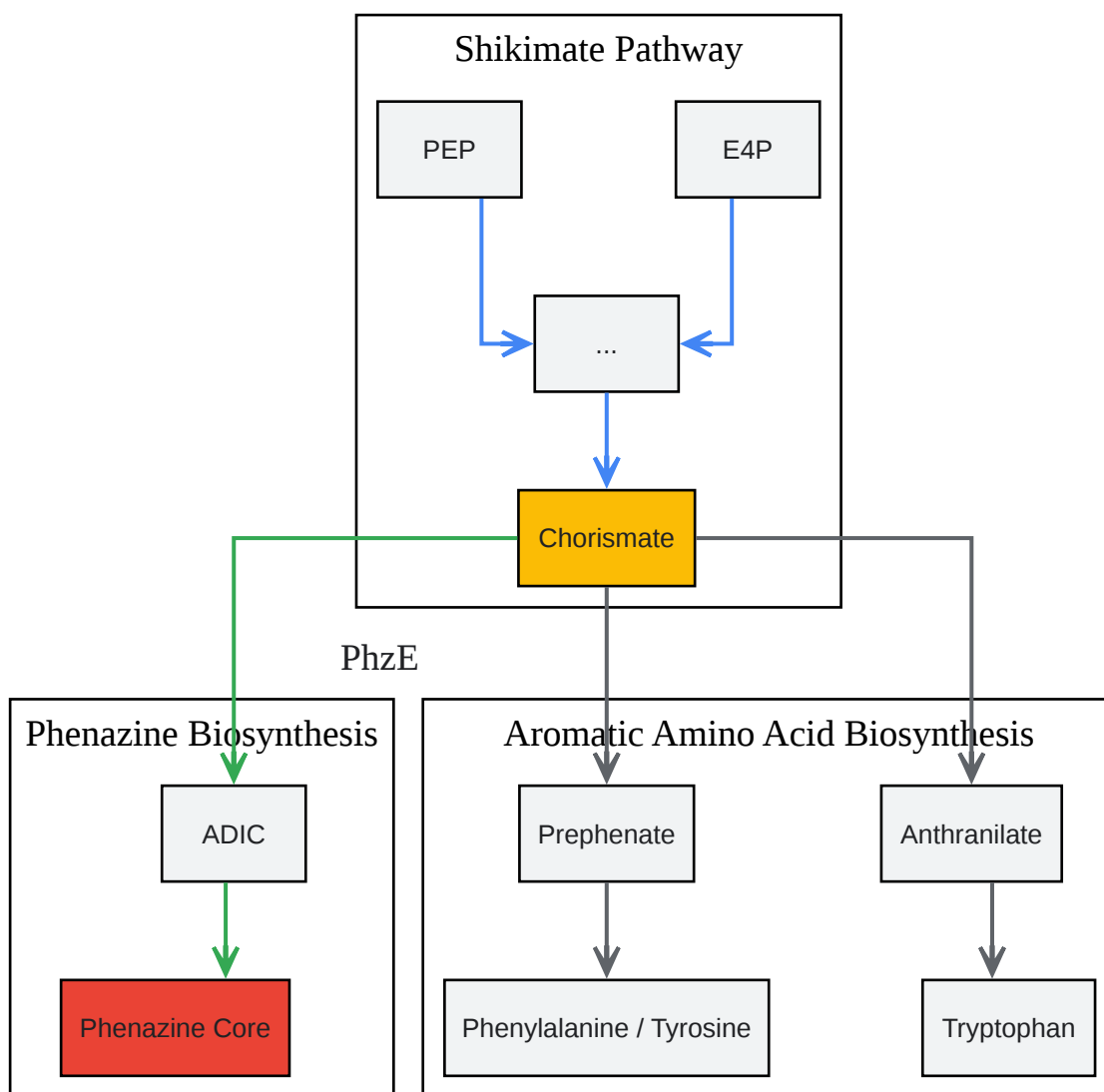
Workflow:

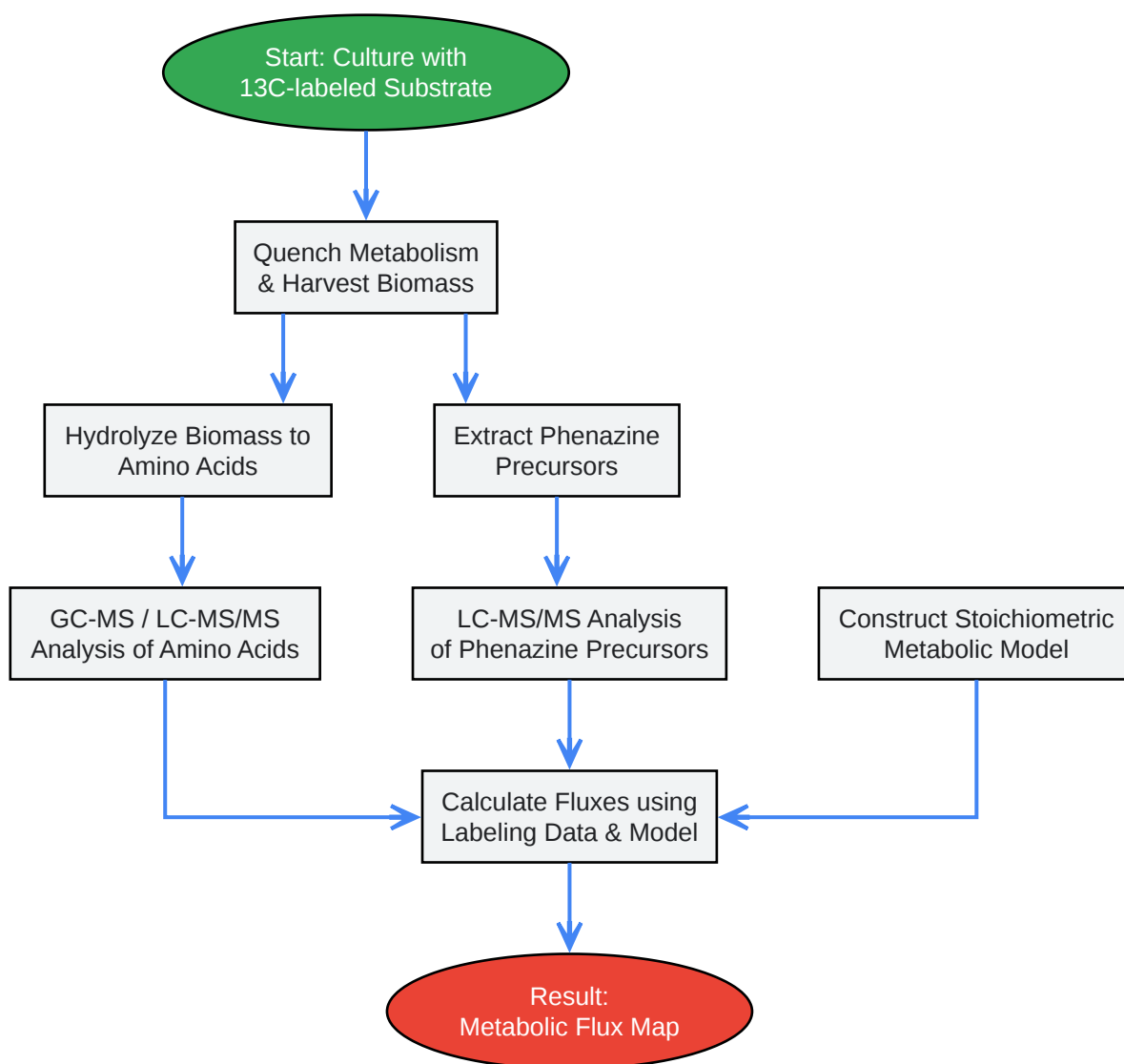
- Isotopic Labeling Experiment:
 - Culture *Pseudomonas* cells in a chemically defined minimal medium with a specific ^{13}C -labeled substrate as the sole carbon source until isotopic and metabolic steady state is reached.
- Sample Collection and Preparation:
 - Rapidly quench metabolic activity and harvest the cells.
 - Hydrolyze the biomass to obtain proteinogenic amino acids.
 - Extract and purify phenazine precursors from the culture supernatant.

- Analytical Measurement:
 - Analyze the mass isotopomer distribution of the amino acids and phenazine precursors using GC-MS, LC-MS/MS, or NMR.
- Metabolic Modeling and Flux Calculation:
 - Construct a stoichiometric model of the central carbon metabolism, including the shikimate and phenazine biosynthesis pathways.
 - Use the measured labeling patterns and known metabolic inputs and outputs (e.g., substrate uptake rate, biomass production rate) to constrain the model.
 - Employ specialized software (e.g., INCA, METRAN) to solve the system of equations and estimate the metabolic flux distribution.

Visualizations







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